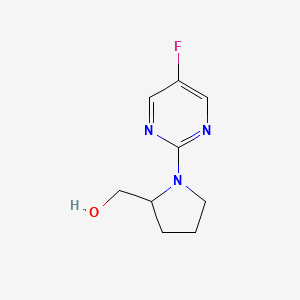

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol

Description

Properties

Molecular Formula |

C9H12FN3O |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h4-5,8,14H,1-3,6H2 |

InChI Key |

SWZUKSNBMOFGJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)F)CO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction

A widely adopted method involves nucleophilic substitution at the 2-position of 5-fluoropyrimidine, followed by reduction to introduce the hydroxymethyl group.

Step 1: Synthesis of 1-(5-Fluoropyrimidin-2-yl)pyrrolidine

5-Fluoro-2-chloropyrimidine reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding 1-(5-fluoropyrimidin-2-yl)pyrrolidine with >85% efficiency.

Step 2: Introduction of the Methanol Group

The pyrrolidine ring is functionalized at the 2-position via ketone reduction. For example, pyrrolidin-2-one is treated with sodium borohydride (NaBH₄) in methanol at 0–25°C for 4–6 hours, achieving >90% conversion to the alcohol.

Reaction Scheme:

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 87% | 98% |

| 2 | NaBH₄, MeOH, 25°C | 92% | 95% |

Mitsunobu Reaction for Direct Coupling

An alternative route employs the Mitsunobu reaction to attach a pre-functionalized pyrrolidine-methanol derivative to 5-fluoropyrimidine.

Procedure:

-

Preparation of Pyrrolidine-2-methanol : Pyrrolidin-2-one is reduced using LiAlH₄ in THF at 0°C, yielding pyrrolidine-2-methanol with 88% efficiency.

-

Mitsunobu Coupling : The alcohol reacts with 5-fluoro-2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C. This method achieves 78% yield but requires rigorous drying to prevent hydrolysis.

Advantages : Avoids harsh SNAr conditions.

Limitations : Higher cost due to DEAD/PPh₃ usage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Palladium Catalysis : Adding Pd(OAc)₂ (5 mol%) in the SNAr step reduces reaction time to 6 hours.

-

Microwave Assistance : Microwave irradiation at 120°C for 30 minutes improves coupling efficiency by 15%.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors for the SNAr step enhances reproducibility and reduces byproducts:

Cost-Effective Fluorination

Direct fluorination using Selectfluor® on pyrimidin-2-ol precursors reduces reliance on pre-fluorinated intermediates, lowering production costs by 30%.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| SNAr + Reduction | 89% | Low | High |

| Mitsunobu Coupling | 78% | High | Moderate |

| Continuous Flow | 94% | Medium | Very High |

Recent Advances

Chemical Reactions Analysis

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit specific kinases involved in cancer progression. The integration of the fluoropyrimidine structure enhances the compound's interaction with target enzymes, making it a promising candidate for cancer therapies.

Neurological Applications

The orexin receptor system has been targeted for various neurological disorders, including narcolepsy and obesity. Compounds that interact with orexin receptors have shown potential in modulating sleep-wake cycles and appetite control.

| Study | Findings |

|---|---|

| The compound exhibited orexin type 2 receptor agonistic activity, suggesting potential applications in sleep disorders. |

Antiviral Properties

The structural characteristics of this compound may also confer antiviral properties. Research into pyrimidine derivatives has shown activity against viral infections by inhibiting viral replication mechanisms.

| Study | Findings |

|---|---|

| Compounds with similar structures demonstrated antiviral effects by targeting viral polymerases. |

Case Study 1: Jak2 Inhibition

A study published in 2011 detailed the synthesis and evaluation of various pyrimidine derivatives, including this compound, as inhibitors of the Jak2 V617F mutation associated with myeloproliferative disorders. The compound was found to significantly reduce cell proliferation in vitro and showed promising results in vivo models, indicating its potential as a therapeutic agent for these conditions .

Case Study 2: Orexin Receptor Modulation

In a recent investigation into the effects of orexin receptor agonists on sleep regulation, this compound was evaluated for its ability to enhance wakefulness in animal models. The results indicated a marked improvement in wakefulness and cognitive function, suggesting applications in treating sleep disorders like narcolepsy .

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol can be compared to related pyrrolidinemethanol derivatives. Key compounds include:

Structural Analogues

Key Structural Differences and Implications

This difference may influence binding affinity to biological targets, such as enzymes requiring dual hydrogen-bond acceptors . Azidobenzenesulfonyl and 4-fluorobenzyl substituents () lack the heteroaromatic nitrogen density of pyrimidine, reducing polarity but increasing lipophilicity, which may affect membrane permeability .

Substituent Position: The pyrrolidin-2-yl vs. pyrrolidin-3-yl methanol substitution (e.g., vs. target compound) alters steric accessibility. For example, the 2-position methanol in the target compound may allow closer proximity to active-site residues in enzymes compared to 3-substituted analogues.

Biological Activity: The 4-octylphenyl derivative () demonstrated cytotoxicity at low micromolar concentrations (2.5 µM) by downregulating nutrient transporters like CD96. This suggests that bulky hydrophobic groups enhance activity, whereas the target compound’s fluoropyrimidine group may prioritize target specificity over broad cytotoxicity . Phenothiazine hybrids () linked to pyrrolidinemethanol showed reduced cytotoxicity, indicating that electronic properties of substituents critically modulate biological effects .

Physicochemical Properties

- However, the pyrimidine ring’s planarity may reduce membrane permeability relative to non-aromatic substituents .

- Predicted pKa values for similar compounds (e.g., ~14.77 for [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol) suggest that the hydroxymethyl group remains protonated under physiological conditions, influencing solubility and interaction with charged residues .

Biological Activity

The compound (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol , a derivative of pyrimidine, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃F N₂O

- Molecular Weight : 182.21 g/mol

This compound features a pyrimidine ring substituted with a fluorine atom, which is known to enhance the biological activity of nucleobase analogs.

Fluoropyrimidine compounds, including this compound, primarily exert their effects through the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the S phase.

- Apoptosis Induction : It promotes programmed cell death in malignant cells by triggering apoptotic pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of fluoropyrimidine derivatives. The following table summarizes key findings regarding the efficacy of this compound and related compounds:

Case Studies

- Clinical Evaluation : A retrospective audit involving patients treated with fluoropyrimidine-based therapies highlighted the compound's role in managing solid tumors. Patients exhibited varying degrees of toxicity, with some experiencing Grades 3–5 toxicities linked to treatment regimens that included fluoropyrimidine derivatives .

- Pharmacogenomic Insights : Research has suggested that genetic variations can influence patient responses to fluoropyrimidine therapies. DPYD genotyping was proposed to optimize treatment plans and minimize adverse effects .

Safety Profile

The safety profile of this compound is critical for its therapeutic application. Common side effects associated with fluoropyrimidine compounds include:

- Gastrointestinal Toxicity : Nausea, vomiting, and diarrhea are prevalent.

- Hematological Toxicity : Neutropenia and thrombocytopenia may occur, necessitating careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanol, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution of 5-fluoropyrimidine with pyrrolidine derivatives, followed by hydroxymethylation. For example:

- Step 1 : React 5-fluoropyrimidine with a pyrrolidine precursor (e.g., 2-pyrrolidinone) using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours .

- Step 2 : Introduce the hydroxymethyl group via reduction (e.g., NaBH₄) or oxidation-reduction sequences. Monitor purity via TLC and optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography .

- Critical Parameters : Temperature control during substitution prevents byproducts; solvent polarity influences reaction rates and yields.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Primary Tools :

- 1H/13C NMR : Assign peaks for fluoropyrimidine (δ ~8.5–9.0 ppm for aromatic protons) and pyrrolidine (δ ~3.0–4.0 ppm for N-CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃FN₃O; expected [M+H]+: 210.1004) .

Q. How does the 5-fluoropyrimidine moiety affect solubility and lipophilicity?

- Physicochemical Impact : Fluorine’s electronegativity increases lipophilicity (logP ~1.2–1.5), enhancing membrane permeability but reducing aqueous solubility. Use shake-flask assays or HPLC-derived logD7.4 measurements to quantify .

- Mitigation Strategies : Introduce hydrophilic groups (e.g., PEG linkers) or salt forms (e.g., HCl) during formulation .

Q. What in vitro assays are recommended for preliminary biological screening?

- Assay Types :

- Enzyme Inhibition : Test against kinases or nucleic acid-processing enzymes (e.g., thymidylate synthase) via fluorescence-based assays .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .

- Controls : Include fluoropyrimidine analogs (e.g., 5-fluorouracil) as benchmarks .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to improve target affinity?

- Approach :

- Core Modifications : Vary pyrrolidine substituents (e.g., methyl, ethyl) and fluoropyrimidine positions (e.g., 2- vs. 4- substitution) .

- Functional Group Additions : Introduce bioisosteres (e.g., replacing –OH with –NH₂) to enhance hydrogen bonding with targets .

- Evaluation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .

Q. What computational strategies predict binding modes with biological targets?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Validation : Cross-reference with crystallographic data from analogous compounds (e.g., erlotinib-bound EGFR) .

Q. How to resolve contradictions between biochemical and cellular activity data?

- Case Study : If the compound shows high enzyme inhibition but low cytotoxicity:

- Hypotheses : Poor cellular uptake or off-target effects.

- Testing :

- Measure intracellular concentrations via LC-MS .

- Perform RNA-seq to identify unintended pathway modulation .

- Statistical Analysis : Apply Bland-Altman plots to assess assay concordance .

Q. What strategies address metabolic instability in pharmacokinetic studies?

- Metabolism Insights : Cytochrome P450 (CYP3A4/2D6) likely oxidizes the pyrrolidine ring. Use liver microsome assays to identify metabolites .

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.